REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([N+:16]([O-])=O)[C:14]=1Cl.CCN(C(C)C)C(C)C.C(Cl)Cl.CCOC(C)=O>C(Cl)Cl.C(O)(=O)C.[Fe]>[Br:8][C:9]1[C:14]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[C:13]([NH2:16])[CH:12]=[N:11][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.109 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
5000 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.402 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
DCM EtOAc
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Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl.CCOC(=O)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
7.059 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between a saturated aqueous solution of NaHCO3 and DCM
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Type
|
EXTRACTION
|
Details
|
Combined organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
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was added
|
Type
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TEMPERATURE
|
Details
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The mixture was warmed at 50° C.
|
Type
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STIRRING
|
Details
|
stirred for 15 min
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
FILTRATION
|
Details
|
The resulting brown suspension was filtered
|
Type
|
WASH
|
Details
|
washing with more DCM:MeOH (4:1) (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combined filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a red/brown gum which
|
Type
|
CUSTOM
|
Details
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was purified by chromatography on silica (Rf companion, 80 g cartridge)
|
Type
|
WASH
|
Details
|
eluting with DCM-DCM
|
Type
|
ADDITION
|
Details
|
Fractions containing clean product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=NC1)N)N1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |